

In-depth Technical Guide: Spectroscopic Data of 10-Norparvulenone (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B1241056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **10-Norparvulenone**, a novel anti-influenza virus antibiotic. The information is based on the primary scientific literature introducing this compound.

Introduction

10-Norparvulenone was first isolated from the fungus *Microsphaeropsis* sp. FO-5050.^[1] Its discovery and characterization were detailed in a publication by Fukami et al. in the *Journal of Antibiotics*. This document aims to consolidate the spectroscopic data from this primary source to facilitate further research and development.

Spectroscopic Data

A thorough search was conducted to retrieve the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **10-Norparvulenone** from the primary publication, "A new anti-influenza virus antibiotic, **10-norparvulenone** from *Microsphaeropsis* sp. FO-5050" (*J. Antibiot. (Tokyo)* 2000, 53, 1215-1218). Unfortunately, access to the full text of this article, containing the detailed experimental data, could not be obtained through the available resources. Abstracts and citations of this paper confirm its importance as the original source of this information, but do not provide the specific data points required for a detailed analysis.

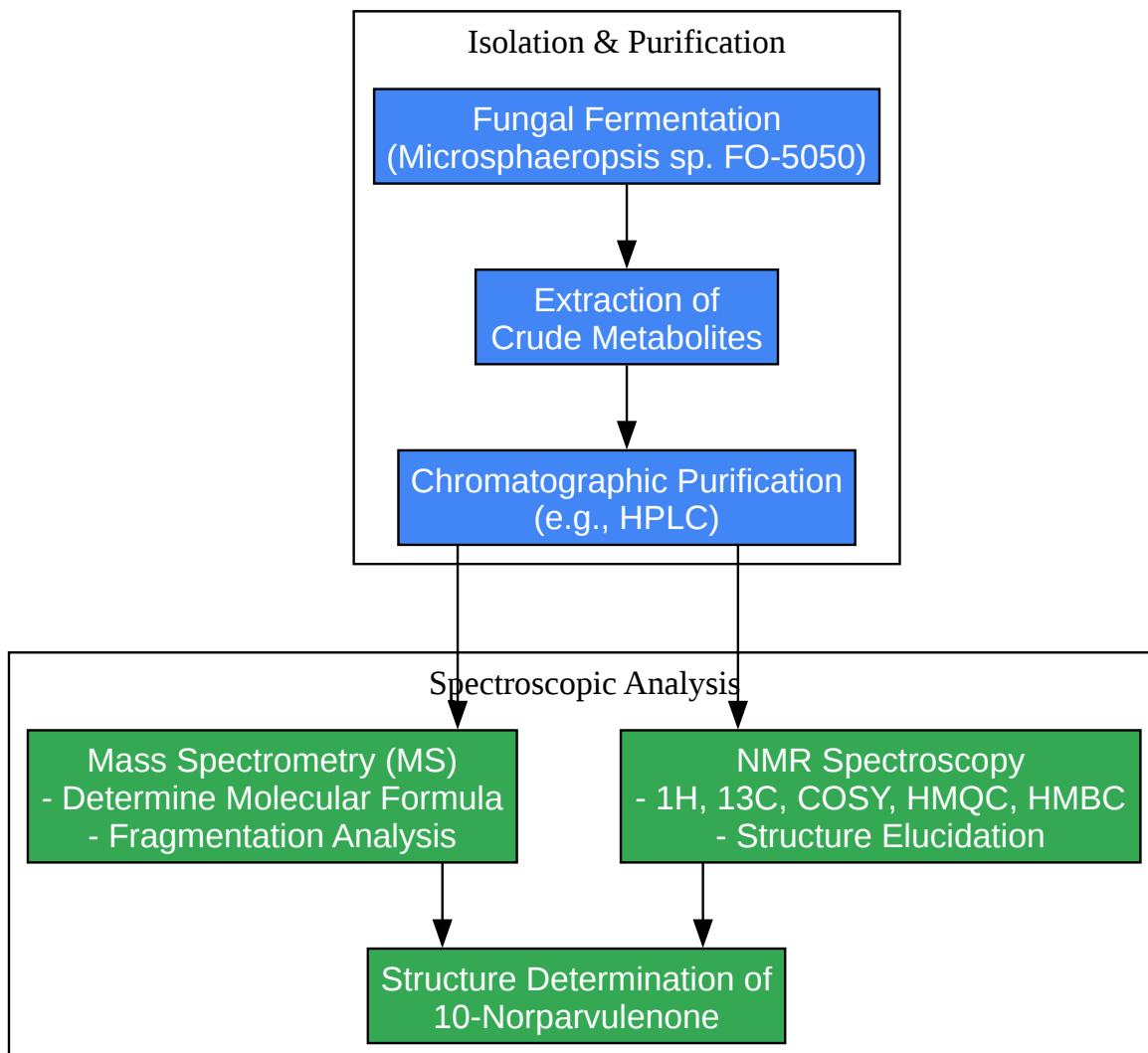
Due to the inaccessibility of the primary spectroscopic data, the following sections on quantitative data tables and detailed experimental protocols cannot be completed at this time.

Experimental Protocols

While the precise experimental parameters used for the characterization of **10-Norparvulenone** are contained within the inaccessible primary source, a general overview of the likely methodologies is provided below based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR (Proton NMR):** This technique would have been used to determine the number and types of hydrogen atoms in the molecule, as well as their connectivity. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
- **¹³C NMR (Carbon NMR):** This analysis would reveal the number of unique carbon environments in **10-Norparvulenone**. Due to the low natural abundance of ¹³C, these experiments generally require a longer acquisition time.
- **2D NMR (COSY, HMQC/HSQC, HMBC):** Two-dimensional NMR experiments would have been essential for elucidating the complete chemical structure.
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within the molecule.
 - **HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.


Mass Spectrometry (MS)

- **High-Resolution Mass Spectrometry (HRMS):** This would have been used to determine the precise molecular weight and, consequently, the elemental formula of **10-Norparvulenone**.

- **Fragmentation Analysis:** By analyzing the fragmentation pattern of the molecular ion, researchers can deduce the structure of different parts of the molecule. Common ionization techniques for this purpose include Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like **10-Norparvulenone**.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the isolation and spectroscopic analysis of **10-Norparvulenone**.

Conclusion

While this guide outlines the standard procedures and the expected types of spectroscopic data for **10-Norparvulenone**, the specific quantitative data remains within the primary scientific literature that is currently inaccessible. For researchers requiring the detailed ^1H NMR, ^{13}C NMR, and MS data, obtaining the full text of the foundational paper by Fukami et al. is essential. Further investigation into scientific journal archives and university library resources is recommended to access this critical information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secondary Metabolites from Fungi *Microsphaeropsis* spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data of 10-Norparvulenone (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241056#spectroscopic-data-of-10-norparvulenone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com